1-Bromo-1,1-difluoro-2-heptene
Overview
Description
1-Bromo-1,1-difluoro-2-heptene is an organic compound with the molecular formula C₇H₁₁BrF₂ It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-2-heptene can be synthesized through several methods. One common approach involves the palladium-catalyzed condensation of 1-bromo-1-fluoro-2-arylethylenes. Another method includes the reaction of halothane with various phenoxides to produce aryl difluoroalkyl ethers. These reactions typically require specific catalysts and controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using organometallic reagents in the presence of copper and lithium salts. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1-difluoro-2-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, and other reagents.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of difluoroolefins.
Common Reagents and Conditions:
Organometallic Reagents: Used in substitution and addition reactions.
Copper and Lithium Salts: Catalysts for various reactions.
Halogens and Hydrogen: Common reagents for addition reactions.
Major Products Formed:
Difluoroolefins: Formed through elimination reactions.
Substituted Alkenes: Resulting from substitution reactions.
Scientific Research Applications
1-Bromo-1,1-difluoro-2-heptene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1-difluoro-2-heptene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows it to participate in specific chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the halogen atoms .
Comparison with Similar Compounds
Properties
IUPAC Name |
(E)-1-bromo-1,1-difluorohept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFBLRBYQAEKS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420668 | |
Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262296-38-8 | |
Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 262296-38-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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